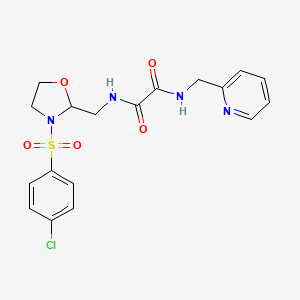
N-((5-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a complex organic compound known for its unique structure and versatile applications. This molecule features an oxadiazole ring, benzamide moiety, and trifluoromethylphenyl group, each contributing to its distinct chemical properties.
Mécanisme D'action
Mode of Action
Based on its structural similarity to other compounds, it may act by binding to its target and modulating its activity .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by the compound. Compounds with similar structures have been found to interact with various biochemical pathways, suggesting that this compound may have a broad range of effects .
Pharmacokinetics
The compound may be distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Compounds with similar structures have been found to have various effects, including anti-inflammatory and analgesic activities .
Méthodes De Préparation
Synthetic routes and reaction conditions: The synthesis of this compound involves multiple steps, starting with the construction of the 1,3,4-oxadiazole ring. The intermediate is then functionalized with a benzamide group and a trifluoromethylphenyl amine. Specific reagents like hydrazine, benzoyl chloride, and trifluoromethylaniline are used under controlled conditions, involving temperature management and reaction time optimization.
Industrial production methods
Industrial production usually involves scaling up the laboratory synthesis with optimization for yield and purity. This often requires sophisticated equipment and stringent quality control to ensure the consistency of the final product.
Analyse Des Réactions Chimiques
Types of reactions it undergoes:
Oxidation
Involving reagents like hydrogen peroxide or potassium permanganate, targeting the oxadiazole ring.
Reduction
Utilizing agents like lithium aluminum hydride, focusing on the reduction of ketone groups.
Substitution
Substituting halogen atoms, often using nucleophiles under acidic or basic conditions.
Common reagents and conditions used in these reactions
Reagents include common oxidants, reductants, and nucleophiles. Typical conditions involve temperature ranges from -78°C to room temperature and varying pH environments.
Major products formed from these reactions
Products depend on the specific reactions, generally resulting in derivatives with modified functional groups while retaining the core structure.
Applications De Recherche Scientifique
N-((5-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide has found applications across multiple fields:
Chemistry
Used as an intermediate in the synthesis of other complex molecules.
Biology
Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine
Explored as a potential drug candidate due to its interaction with various biological targets.
Industry
Utilized in the development of advanced materials and agrochemicals.
Comparaison Avec Des Composés Similaires
Compared to other oxadiazole-based compounds, N-((5-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide stands out due to its unique combination of functional groups. Similar compounds include:
N-((5-((2-oxo-2-((4-methylphenyl)amino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
N-((5-((2-oxo-2-((4-chlorophenyl)amino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
Each of these compounds exhibits different biological and chemical properties, making this compound distinct in its applications and effectiveness.
Hope this satisfies your chemical curiosity! Would love to chat about any specific detail if it interests you further.
Propriétés
IUPAC Name |
N-[[5-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O3S/c20-19(21,22)13-6-8-14(9-7-13)24-15(27)11-30-18-26-25-16(29-18)10-23-17(28)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,23,28)(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFHEINQVCTUJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-methoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2409090.png)
![4-Chloro-2-{[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]amino}benzenol](/img/structure/B2409091.png)

![2-amino-6-(3-(diethylamino)propyl)-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2409094.png)

![1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2409097.png)
![4-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2409098.png)
![N-[(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2409099.png)


![(E)-2,3-dimethoxy-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2409105.png)
